rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride
CAS No.:
Cat. No.: VC13787481
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO2S |
|---|---|
| Molecular Weight | 197.68 g/mol |
| IUPAC Name | (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1 |
| Standard InChI Key | HBCCGYYXTOICAJ-RIHPBJNCSA-N |
| Isomeric SMILES | C1CS(=O)(=O)[C@H]2[C@@H]1CNC2.Cl |
| SMILES | C1CS(=O)(=O)C2C1CNC2.Cl |
| Canonical SMILES | C1CS(=O)(=O)C2C1CNC2.Cl |
Introduction
Chemical Identification and Nomenclature
Systematic Nomenclature
The IUPAC name for this compound is (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride, reflecting its bicyclic structure and sulfone groups. The "rac-" prefix denotes the racemic mixture of enantiomers, while the stereodescriptors (3aR,6aR) specify the relative configurations of the chiral centers .
Synonyms and Registry Numbers
This compound is cataloged under multiple identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1320326-61-1 | |
| PubChem CID | 162624163 | |
| EC Number | 961-409-6 | |
| Molecular Formula | C₆H₁₂ClNO₂S | |
| Molecular Weight | 197.68 g/mol |
Key synonyms include rel-(3aS,6aS)-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride and VCC32661, as registered in PubChem and commercial databases .
Structural Characteristics
Molecular Architecture
The molecule comprises a fused bicyclic system: a thiophene ring condensed with a pyrrolidine moiety. The sulfone groups at positions 1 and 1' introduce electron-withdrawing effects, stabilizing the ring system and enhancing hydrogen-bonding potential. The hydrochloride salt form improves aqueous solubility, critical for biochemical applications .
Table 1: Structural Descriptors
| Descriptor | Value | Source |
|---|---|---|
| SMILES | C1CS(=O)(=O)[C@H]2[C@@H]1CNC2.Cl | |
| InChIKey | HBCCGYYXTOICAJ-RIHPBJNCSA-N | |
| Stereochemistry | Racemic mixture of (3aR,6aR) and (3aS,6aS) enantiomers |
Synthesis and Production
[3 + 2] Cycloaddition Methodology
The synthesis of hexahydrothieno[2,3-c]pyrrole derivatives typically employs [3 + 2] cycloaddition reactions, enabling efficient construction of the bicyclic framework. For this compound, the reaction involves a thiophene-derived diene and a pyrrolidine precursor under controlled conditions to ensure stereochemical fidelity.
Key Steps:
-
Diene Activation: Sulfur-containing dienes are generated via oxidation of thiophene intermediates.
-
Cycloaddition: The diene reacts with a pyrrolidine nitrene, forming the fused bicyclic system.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Optimization Challenges
Achieving high enantiomeric excess remains challenging due to the racemic nature of the product. Catalytic asymmetric synthesis methods are under investigation to access enantiopure variants.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents (e.g., water, DMSO) and stability under ambient conditions. The sulfone groups reduce lipophilicity (calculated LogP ≈ -0.5), favoring pharmacokinetic profiles suitable for central nervous system (CNS) therapeutics .
Thermal Behavior
Applications in Pharmaceutical Research
Neurological Targets
Derivatives of hexahydrothieno[2,3-c]pyrrole have shown affinity for sigma receptors and NMDA receptors, implicating them in neuroprotection and pain management. The sulfone moiety enhances binding to glutamate-binding pockets, modulating excitatory neurotransmission.
Metabolic Disorders
Preliminary studies suggest activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome and diabetes. The bicyclic scaffold mimics steroid substrates, competitively inhibiting the enzyme.
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